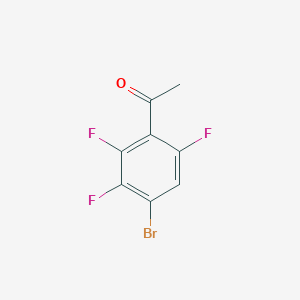

1-(4-Bromo-2,3,6-trifluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a chemical compound with the CAS Number: 1523271-90-0 . It has a molecular weight of 253.02 . The compound is typically stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is 1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a liquid at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Protective Group Applications

- The synthesis of various bromo-phenyl ethanones, similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has been explored for their effectiveness as chemical protective groups. These compounds have shown high yields and effectiveness in halogen-exchange reactions and esterification processes, demonstrating their utility in chemical synthesis (Li Hong-xia, 2007).

Electrophilic Bromination in Organic Synthesis

- Research on α-monobromination of alkylaryl ketones, a category that includes compounds like 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has shown that using ionic liquids as bromine sources can be highly efficient. This process is simple, regioselective, and offers good yields, indicating its significance in organic synthesis (W. Ying, 2011).

Catalysis in Asymmetric Reduction of Ketones

- A study focusing on the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone, used a polymethacrylate catalyst. This research demonstrates the potential of using these compounds in catalyzing the production of enantioenriched secondary alcohols, contributing to the field of asymmetric synthesis (T. H. K. Thvedt et al., 2011).

Computational Studies in Organic Chemistry

- Computational studies have been conducted on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, which includes compounds structurally similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone. These studies use Density Functional Theory calculations to understand the reactions better, providing insights into the theoretical aspects of organic chemistry (T. Erdogan & F. Erdoğan, 2019).

Synthesis of Novel Organic Compounds

- Research has been conducted on the synthesis of various novel organic compounds using bromo-arylethanone derivatives. This includes the creation of thiazole, thiophene, and thienopyrimidine derivatives, demonstrating the versatility of bromo-arylethanones in synthesizing a wide range of organic compounds (S. Hessien et al., 2009).

Antimicrobial and Antitumor Studies

- Some studies have explored the antimicrobial and antitumor activities of compounds derived from bromo-arylethanones. This research has shown that these compounds can exhibit a broad range of antitumor activities and might be effective against various bacterial and fungal strains, indicating potential biomedical applications (R. Ramadan et al., 2014).

Propriétés

IUPAC Name |

1-(4-bromo-2,3,6-trifluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLWYEZZGODNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1F)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)

![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)